3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H9BrFNO2S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide typically involves the reaction of 3-bromo-5-fluorobenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides with various functional groups replacing the bromine atom.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N-dimethylbenzenesulfonamide
- 3-Fluoro-N,N-dimethylbenzenesulfonamide
- N,N-Dimethylbenzenesulfonamide
Uniqueness
3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical reactivity and biological activity compared to other sulfonamide derivatives .
Properties
Molecular Formula |
C8H9BrFNO2S |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
3-bromo-5-fluoro-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |
InChI Key |
INAAYYGRBGDXPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CC(=C1)F)Br |
Origin of Product |
United States |
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